2-(((5-(butylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((5-(butylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine is a complex organic compound that features a unique combination of a triazole ring and a pyrimidine ring
Scientific Research Applications
2-(((5-(butylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: It may be explored for its therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials with specific properties.
Safety and Hazards
Future Directions
The global spread of drug resistance in bacteria requires new potent and safe antimicrobial agents. Therefore, further investigations on this scaffold to harness its optimum antibacterial potential are needed . The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((5-(butylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine typically involves multiple steps. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the pyrimidine ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can help achieve consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(((5-(butylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various alkyl or aryl groups.
Mechanism of Action
The mechanism of action of 2-(((5-(butylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring and have similar biological activities.
Pyrimidine Derivatives: These compounds share the pyrimidine ring and are used in various applications, including pharmaceuticals.
Uniqueness
What sets 2-(((5-(butylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine apart is its unique combination of the triazole and pyrimidine rings, which may confer distinct properties and activities not found in other compounds.
Properties
IUPAC Name |
2-[(5-butylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methylsulfanyl]-4,6-dimethylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5S2/c1-5-6-7-20-14-18-17-12(19(14)4)9-21-13-15-10(2)8-11(3)16-13/h8H,5-7,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPSDQLCWLMMMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1C)CSC2=NC(=CC(=N2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.